molecular formula C13H16N4O3S B2434871 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 946375-01-5

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2434871
CAS No.: 946375-01-5
M. Wt: 308.36
InChI Key: VLJVRLSMNYXIBU-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, an isoxazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene ring, functionalization can be achieved through halogenation followed by substitution reactions to introduce the dimethylamino group.

    Synthesis of the isoxazole ring: This can be prepared via cyclization reactions involving nitrile oxides and alkenes or alkynes.

    Coupling reactions: The thiophene and isoxazole derivatives can be coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)10(9-4-6-21-8-9)7-14-12(18)13(19)15-11-3-5-20-16-11/h3-6,8,10H,7H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVRLSMNYXIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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